3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as interleukin receptor-associated kinase 4 (irak4) .
Mode of Action
It’s known that the compound has tunable photophysical properties , which suggests that it may interact with its targets in a way that influences these properties.
Biochemical Pathways
Similar compounds have been found to influence the irak4 pathway , which regulates the production of inflammatory cytokines and chemokines.
Result of Action
Similar compounds have been found to have a variety of effects, such as influencing the dynamics of intracellular processes and chemosensors .
Action Environment
It’s known that the compound has tunable photophysical properties , suggesting that environmental factors could potentially influence these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction, often using reagents like phenyl isothiocyanate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
3,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Material Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Biological Research: It is used as a probe to study intracellular processes and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Fluorinated Benzamides: Compounds with similar fluorination patterns are used in medicinal chemistry for their enhanced metabolic stability and bioavailability.
Uniqueness
3,4-Difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c1-8-4-13-17-6-10(7-20(13)19-8)18-14(21)9-2-3-11(15)12(16)5-9/h2-7H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBVEISHCQLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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